6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
Description
6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a substituted benzimidazole derivative featuring a chloro group at position 6, a 3-methoxypropyl substituent at position 1, and a carbaldehyde functional group at position 2. Its structural framework allows for diverse reactivity, particularly at the carbaldehyde group, which can participate in condensation and nucleophilic addition reactions.
Properties
IUPAC Name |
6-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-6-2-5-15-11-7-9(13)3-4-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFXZRUJCOHCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C=CC(=C2)Cl)N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170281 | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-1-(3-methoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437433-78-7 | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-1-(3-methoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437433-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-1-(3-methoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxypropyl group: This step involves the alkylation of the benzimidazole nitrogen with 3-methoxypropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-methanol.
Substitution: 6-Methoxy-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde (if methoxide is the nucleophile).
Scientific Research Applications
6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells. The chloro and methoxypropyl groups may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde with two closely related analogs:
Key Observations:
Substituent Impact on Molecular Weight :
- The 3-methoxypropyl substituent increases molecular weight compared to smaller alkyl groups (e.g., isopropyl or 2-methoxyethyl). This may influence solubility and pharmacokinetic properties in drug discovery contexts.
The 2-methoxyethyl analog () shares a methoxy group but with a shorter chain, possibly reducing steric hindrance during reactions.
Availability :
- Both the isopropyl and 2-methoxyethyl analogs are listed as discontinued, suggesting challenges in synthesis or commercial demand .
Example Reactivity:
- Hydrazone Formation : Analogous to compounds in and , the carbaldehyde group can react with hydrazines to form hydrazones, which are useful in medicinal chemistry for targeting enzymes or receptors .
Biological Activity
6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS No. 1437433-78-7) is a synthetic compound belonging to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C12H14ClN2O, with a molecular weight of 238.70 g/mol. The structure includes a benzimidazole ring, a chloro substituent, and a methoxypropyl side chain.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
| Candida albicans | 128 | 64 (Fluconazole) |
Anticancer Activity
The compound's anticancer potential was investigated in various cancer cell lines. Studies indicated that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. In particular, it showed promising results against breast and lung cancer cell lines, with IC50 values indicating effective cytotoxicity .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Bcl-2 modulation |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural features. The presence of the chloro group and the methoxypropyl side chain enhances lipophilicity, which may improve membrane permeability and bioavailability. SAR studies suggest that modifications at the benzene ring can significantly affect potency and selectivity against target cells .
Case Studies
A notable case study involved the evaluation of this compound in animal models for its efficacy against bacterial infections. Mice treated with the compound showed significant reductions in bacterial load compared to control groups receiving no treatment or standard antibiotics. This suggests that the compound may serve as a viable alternative or adjunct to existing antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
